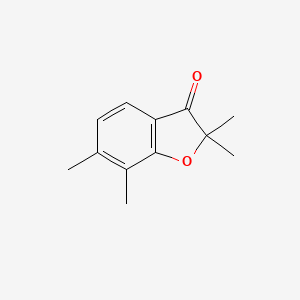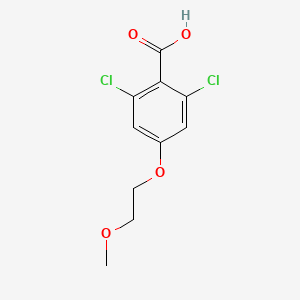
4-Dimethylamino-6-methylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylamino-6-methylpyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a dimethylamino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-6-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-dimethylaminopyridine with methyl iodide to introduce the methyl group at the 6-position. This is followed by the oxidation of the resulting intermediate to introduce the carboxylic acid group at the 2-position. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often optimize the reaction conditions to minimize by-products and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dimethylamino-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
4-Dimethylamino-6-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and acylations.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 4-Dimethylamino-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, making it an effective catalyst in acylation reactions. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine (DMAP): Similar in structure but lacks the methyl and carboxylic acid groups.
6-Methylpyridine-2-carboxylic acid: Similar but lacks the dimethylamino group.
2,6-Dimethylpyridine: Lacks the dimethylamino and carboxylic acid groups
Uniqueness
4-Dimethylamino-6-methylpyridine-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both the dimethylamino and carboxylic acid groups allows it to participate in a wider range of chemical reactions compared to its analogues. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
4-(dimethylamino)-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(11(2)3)5-8(10-6)9(12)13/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
CQMOEANOFLUBND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C(=O)O)N(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Diphenyl[2-(trimethoxysilyl)ethyl]phosphane](/img/structure/B8409600.png)

